A Technical Guide to the Chemical Synthesis and Purification of L(-)-Norepinephrine Bitartrate
A Technical Guide to the Chemical Synthesis and Purification of L(-)-Norepinephrine Bitartrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of L(-)-Norepinephrine bitartrate (B1229483), a critical catecholamine neurotransmitter and hormone with significant therapeutic applications. This document details synthetic pathways, purification protocols, and analytical methods, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.
Introduction
L(-)-Norepinephrine, also known as Levarterenol, is the levorotatory isomer of norepinephrine (B1679862). It is a potent sympathomimetic amine that functions as a neurotransmitter in the sympathetic nervous system and as a hormone secreted by the adrenal medulla.[1][2] In clinical practice, it is primarily used as its bitartrate salt to treat conditions of acute hypotension.[3][4] The therapeutic efficacy of norepinephrine is almost exclusively attributed to the L(-)-isomer, necessitating stringent control over its enantiomeric purity during synthesis and formulation.[5] This guide focuses on the chemical synthesis of racemic norepinephrine and the subsequent chiral resolution and purification to yield high-purity L(-)-Norepinephrine bitartrate.
Chemical Synthesis of Racemic Norepinephrine
The synthesis of racemic norepinephrine typically begins with catechol, which is first converted to 3,4-dihydroxy-α-chloroacetophenone. This intermediate then undergoes a series of reactions to yield the final racemic product. A common synthetic approach involves the reaction of 3,4-dihydroxy-2'-chloroacetophenone or 3,4-dihydroxy-2'-bromoacetophenone with a chiral amine, followed by reduction and catalytic hydrogenation.[6]
A prevalent industrial synthesis method starts from 3,4-dihydroxy-α-chloroacetophenone, which is reacted with hexamethylenetetramine, followed by hydrolysis and hydrogenation to produce (dl)-norepinephrine hydrochloride.[7] Another approach involves the reaction of 3,4-dihydroxy-α-chloroacetophenone with dibenzylamine, followed by hydrogenation.[8]
Chiral Resolution of (dl)-Norepinephrine
The critical step in producing the therapeutically active enantiomer is the chiral resolution of the racemic norepinephrine base. This is most commonly achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differential solubility of these diastereomeric salts allows for their separation by fractional crystallization.[5]
The resolution process typically involves treating the racemic norepinephrine base with an optically active form of tartaric acid, most commonly D-(-)-tartaric acid or L-(+)-tartaric acid, in a suitable solvent system, often a mixture of water and an alcohol like methanol (B129727) or ethanol.[7][9]
Experimental Protocol: Chiral Resolution with D-(-)-Tartaric Acid
This protocol describes the initial step in separating the L(-)-norepinephrine enantiomer.
-
Reaction Setup: In a suitable reaction vessel, charge racemic Norepinephrine base, D-(−)-Tartaric acid, and water.[7]
-
Dissolution: Stir the mixture at room temperature until a clear solution is obtained.[7]
-
Crystallization: Cool the reaction mass to 0-5°C. The D-norepinephrine-D-bitartrate salt, being less soluble, will start to crystallize.[8] The mass will become a thick white slurry over several hours.[8]
-
Isolation: Filter the solid crude L-Norepinephrine tartrate salt and wash the wet cake with chilled water followed by ethanol.[8]
-
Drying: Dry the isolated solid at approximately 45°C.[8]
The filtrate from this step, which is enriched with the L(-)-norepinephrine enantiomer, is then processed to isolate the desired product.
Preparation and Purification of L(-)-Norepinephrine Bitartrate
Following the initial chiral resolution, the enriched L(-)-norepinephrine is typically converted back to its free base and then treated with L-(+)-tartaric acid to form the desired L(-)-Norepinephrine bitartrate salt. Subsequent purification steps are crucial to achieve high enantiomeric and chemical purity.
Experimental Protocol: Preparation of L(-)-Norepinephrine Base
-
Dissolution: Dissolve the crude L-Norepinephrine tartrate salt (from the filtrate of the previous step) in water.[7]
-
Basification: Adjust the pH of the solution to 8-8.5 using an aqueous ammonia (B1221849) solution to precipitate the L-Norepinephrine free base.[7]
-
Isolation and Washing: Filter the precipitated solid and wash it with water, followed by methanol.[7]
-
Drying: Dry the material at 40-45° C to obtain pure L-Norepinephrine free base.[7]
Experimental Protocol: Formation of L(-)-Norepinephrine Bitartrate Monohydrate
-
Salt Formation: Charge the purified L-Norepinephrine base, L-(+)-tartaric acid, water, and methanol into a reaction flask.[7]
-
Dissolution and Crystallization: Stir the reaction mass to obtain a clear solution. As the solid begins to crystallize, the reaction mass may be diluted with additional methanol.[7]
-
Stirring: Maintain the reaction mass under stirring at 25-30° C for an extended period (e.g., 24 hours) to ensure complete crystallization.[7]
-
Isolation: Filter the crystalline solid and wash the wet cake with methanol to obtain L(-)-Norepinephrine Bitartrate Monohydrate.[7]
Experimental Protocol: Purification of L(-)-Norepinephrine Bitartrate Monohydrate
-
Recrystallization: Dissolve the crude L(-)-Norepinephrine Bitartrate in purified water by heating to 40-45°C to obtain a clear solution.[8]
-
Precipitation: Cool the solution to 0-5°C and slowly add isopropyl alcohol (IPA) to precipitate the purified product.[8]
-
Stirring: Stir the resulting slurry for approximately one hour to ensure complete precipitation.[8]
-
Isolation and Drying: Isolate the solid by filtration, wash with IPA, and dry the material at 40-45°C to yield highly pure L(-)-Norepinephrine Bitartrate Monohydrate.[8]
For further purification, decolorizing agents like activated charcoal can be used. The crude tartrate salt can be dissolved in water at an elevated temperature (e.g., 50°C), treated with activated charcoal, and then filtered before cooling to induce crystallization.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from representative experimental protocols.
| Parameter | Value | Reference |
| Starting Racemic Norepinephrine Base | 20 g | [8] |
| d-(-) Tartaric Acid | 18.34 g | [8] |
| Water | 35 ml | [8] |
| Cooling Temperature | 0-5°C | [8] |
| Yield (Crude Tartrate Salt) | 28 g | [8] |
Table 1: Chiral Resolution of Racemic Norepinephrine
| Parameter | Value | Reference |
| Crude L-Norepinephrine Tartrate Salt | 100 g (example value) | [7] |
| Water for Dissolution | 500 ml | [7] |
| pH for Basification | 8-8.5 | [7] |
| Drying Temperature | 40-45°C | [7] |
| Yield (Pure L-Norepinephrine Base) | 44 g (from 100g crude salt) | [7] |
Table 2: Preparation of Pure L(-)-Norepinephrine Base
| Parameter | Value | Reference |
| L-Norepinephrine Base | 100 g | [7] |
| L-(+) Tartaric Acid | 100 g | [7] |
| Water | 100 ml | [7] |
| Methanol | 900 ml (initial) + 900 ml (dilution) | [7] |
| Stirring Time and Temperature | 24 hours at 25-30°C | [7] |
| Yield (L-Norepinephrine Bitartrate Monohydrate) | 90 g | [7] |
Table 3: Formation of L(-)-Norepinephrine Bitartrate Monohydrate
| Parameter | Value | Reference |
| Crude Tartrate Salt | 100 g | [8] |
| Purified Water | 100 ml | [8] |
| Heating Temperature | 40-45°C | [8] |
| Cooling Temperature | 0-5°C | [8] |
| Isopropyl Alcohol (IPA) | 100 ml | [8] |
| Yield (Purified L-Norepinephrine Bitartrate Monohydrate) | 82 g | [8] |
Table 4: Purification of L(-)-Norepinephrine Bitartrate Monohydrate
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the chemical and enantiomeric purity of L(-)-Norepinephrine bitartrate. Chiral stationary phases (CSPs) are essential for separating the D(+) and L(-) enantiomers.
Chiral HPLC Method
-
Column: A beta-cyclodextrin (B164692) based chiral stationary phase is commonly used.[10][11]
-
Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer (e.g., 2.5 M, pH 3.0) or a mixture of aqueous sodium chloride and acetic acid with an organic modifier like acetonitrile.[10][11]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[10]
-
Detection: UV detection at 280 nm is standard.[10]
-
Enantiomeric Purity: The goal is to achieve an enantiomeric purity of greater than 99.5%.[7][12]
Visualizations
Biosynthesis of Norepinephrine
The following diagram illustrates the natural biosynthetic pathway of norepinephrine starting from the amino acid tyrosine.[13]
References
- 1. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 2. Norepinephrine - Wikipedia [en.wikipedia.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis method of noradrenaline and bitartrate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. CN116162034B - A chiral separation method for racemic norepinephrine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Enantiomeric separation of d-/l-norepinephrine and -epinephrine by high-performance liquid chromatography with a beta-cyclodextrin type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. benchchem.com [benchchem.com]
